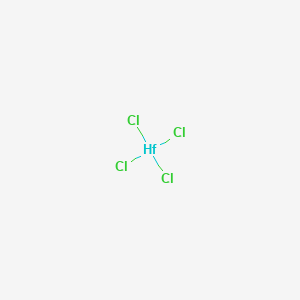

Hafnium tetrachloride

Übersicht

Beschreibung

Hafnium tetrachloride is a solid source material for the atomic layer Thin Film Deposition (ALD) of hafnium oxide films . It appears as a white, free-flowing, anhydrous powder .

Synthesis Analysis

HfCl4 can be synthesized by several methods. One method involves the reaction of carbon tetrachloride and hafnium oxide at temperatures above 450 °C . Another method involves the chlorination of a mixture of HfO2 and carbon above 600 °C using chlorine gas or sulfur monochloride . HfCl4 can also be synthesized by the reduction of hafnium tetrachloride in organic solvents with lithium powder, sodium–potassium alloy, or lithium hydride/Et3B .Molecular Structure Analysis

The molecular formula of Hafnium tetrachloride is HfCl4 . The average mass is 320.304 Da and the monoisotopic mass is 319.824097 Da . The nanomaterials contain a mixture of products with the α-Hf (hexagonal) structure (crystallite size 8–250nm) and the HfC (FCC) structure (crystallite size 3–80nm), with the amount of hafnium in the bulk annealed product varying from 88 to 99wt% .Chemical Reactions Analysis

Hafnium tetrachloride can be used to catalyze the direct ester condensation of carboxylic acids with alcohols effectively . Activation of C–H bonds occurred in all reactions, which resulted in carbon-containing products .Physical And Chemical Properties Analysis

Hafnium tetrachloride is a white crystalline solid with a density of 3.89 g/cm3 . It has a melting point of 432 °C (810 °F; 705 K) and decomposes in water . The vapor pressure of solid hafnium chloride (from 476 to 681 K) is given by the equation: log 10 P = −5197/ T + 11.712, where the pressure is measured in torrs and temperature in kelvins .Wissenschaftliche Forschungsanwendungen

Formation of Hafnium Oxide Nanoparticles

Hafnium tetrachloride is used as a starting material in the synthesis of hafnium oxide nanoparticles via a hydrothermal route . By adjusting the aging temperature, concentration of sodium hydroxide (NaOH), and reaction time, both pure tetragonal hafnium oxide (t-HfO2) and pure monoclinic hafnium oxide (m-HfO2) can be obtained .

Catalyst in Ester Condensation

Hafnium(IV) chloride can be used to catalyze the direct ester condensation of carboxylic acids with alcohols effectively . This application is particularly useful in the field of organic synthesis.

Thin Film Deposition

Hafnium tetrachloride is widely used in thin film deposition. Thin films have a wide range of applications, including microelectronics, optics, hard and corrosion resistant coatings, and surface modifications.

Electronic Devices

Due to its unique properties, Hafnium tetrachloride is used in the manufacture of electronic devices. It’s particularly valuable in the production of high-k dielectric materials.

High-k Metal Gate (HKMG) Transistors

Hafnium tetrachloride is used as a precursor for the formation of the high-k dielectric material Hafnium Oxide . The major applications of HfO are High-k Metal Gate (HKMG) transistors and capacitor structures .

Semiconductor Industry

Hafnium tetrachloride is a solid metallic halide used widely in the semiconductor industry . Its use in this industry is primarily due to its role as a precursor in the formation of high-k dielectric materials.

Wirkmechanismus

Target of Action

Hafnium tetrachloride (HfCl4) is an inorganic compound that primarily targets the formation of hafnium oxide nanoparticles . It is also a precursor to most hafnium organometallic compounds .

Mode of Action

HfCl4 interacts with its targets through a hydrothermal route, where it serves as the starting material. Sodium hydroxide (NaOH) is used to adjust the pH. By changing the aging temperature, concentration of NaOH, and reaction time, both pure tetragonal hafnium oxide (t-HfO2) and pure monoclinic hafnium oxide (m-HfO2) can be obtained .

Biochemical Pathways

The formation of t-HfO2 nanoparticles (NPs) or m-HfO2 NPs is related to their crystal cell structure, thermodynamic, and kinetic stabilities . Tetragonal HfO2 is produced originally in the process of the formation of monoclinic HfO2 . The formation of HfO2 NPs is controlled by the surface-deposition reaction .

Result of Action

The result of HfCl4 action is the formation of hafnium oxide nanoparticles. These nanoparticles have a variety of applications in materials science, particularly in the continuous down-scaling of integrated circuits .

Action Environment

The action of HfCl4 is influenced by environmental factors such as temperature, pH, and reaction time . A higher temperature, lower concentration of NaOH, longer reaction time, and addition of m-HfO2 seeds are beneficial for the formation of m-HfO2 NPs .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

tetrachlorohafnium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/4ClH.Hf/h4*1H;/q;;;;+4/p-4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDPJQWYGJJBYLF-UHFFFAOYSA-J | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

Cl[Hf](Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

HfCl4, Cl4Hf | |

| Record name | Hafnium(IV) chloride | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Hafnium(IV)_chloride | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder, Powder; [Sigma-Aldrich MSDS] | |

| Record name | Hafnium chloride (HfCl4), (T-4)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hafnium tetrachloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/14488 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

Hafnium tetrachloride | |

CAS RN |

13499-05-3, 37230-84-5 | |

| Record name | Hafnium tetrachloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13499-05-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hafnium chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013499053 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hafnium chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037230845 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hafnium chloride (HfCl4), (T-4)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hafnium tetrachloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.463 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q & A

Q1: What is the molecular formula and weight of hafnium tetrachloride?

A1: Hafnium tetrachloride is represented by the molecular formula HfCl4 and has a molecular weight of 320.30 g/mol.

Q2: How is hafnium tetrachloride typically prepared?

A2: HfCl4 is commonly synthesized through the chlorination of hafnium oxide (HfO2) in the presence of carbon at elevated temperatures (around 750 °C) []. This method enables the production of substantial quantities of HfCl4 while effectively separating it from zirconium tetrachloride (ZrCl4), which often coexists in natural sources []. Another method involves reacting hafnium tetrachloride with trifluoromethanesulfonic acid at 50°C for 68 hours under argon [].

Q3: What is the density of hafnium tetrachloride in its vapor and liquid states?

A3: Research has shown that hafnium tetrachloride exhibits temperature maximums for direct rectification in its pure form. This characteristic allowed for the determination of its density in both vapor and liquid states [].

Q4: What are some spectroscopic techniques used to characterize hafnium tetrachloride and its complexes?

A4: Various spectroscopic techniques are employed to analyze HfCl4 and its derivatives. Infrared (IR) spectroscopy helps identify metal-halogen vibrational frequencies, providing insights into the coordination environment of hafnium in complexes []. Nuclear magnetic resonance (NMR) spectroscopy, particularly 35Cl NMR, aids in understanding the structure and composition of HfCl4-based ionic liquids []. Additionally, 13C NMR spectroscopy is used to analyze the structure of hafnium trifluoromethanesulfonate [].

Q5: What is the primary use of hafnium tetrachloride?

A5: HfCl4 is primarily used as a precursor in the production of hafnium metal through processes like the Kroll process []. This process involves reducing HfCl4 with magnesium to obtain high-purity hafnium metal.

Q6: How is hafnium tetrachloride employed in atomic layer deposition (ALD)?

A6: HfCl4 serves as a precursor in ALD for creating thin films of hafnium dioxide (HfO2) [, ]. This application is particularly vital in microelectronics for fabricating high-k dielectric layers in transistors and other semiconductor devices [, ]. The choice of oxygen source in this process significantly affects the properties of the deposited HfO2 film. For example, using water as the oxygen source with HfCl4 results in smoother and denser HfO2 films compared to using ozone with tetrakis[ethylmethylaminohafnium] (TEMAHf) [].

Q7: Can you elaborate on the use of hafnium tetrachloride in synthesizing hafnium carbide (HfC)?

A7: HfCl4 is used in the chemical vapor deposition (CVD) of HfC, a refractory ceramic material with extreme hardness and high-temperature stability []. In this process, HfCl4 reacts with methane (CH4) and hydrogen (H2) at high temperatures to deposit HfC layers onto substrates like carbon fiber reinforced carbon (CFC) and carbon fiber reinforced silicon carbide (C/SiC) [].

Q8: How does hafnium tetrachloride contribute to the synthesis of hafnium nitride (HfN)?

A8: Similar to HfC, HfN is also synthesized through CVD using HfCl4 as a precursor []. In this case, nitrogen gas (N2) is used instead of methane, and the reaction can occur at lower temperatures compared to HfC deposition [].

Q9: Are there any other notable applications of hafnium tetrachloride?

A9: Beyond its use in material science, HfCl4 also finds applications in organic synthesis. It acts as a Lewis acid catalyst, facilitating reactions like the Strecker reaction for synthesizing α-aminonitriles []. These compounds are essential building blocks in the preparation of various pharmaceuticals and other fine chemicals.

Q10: Why is separating hafnium from zirconium crucial, and how does hafnium tetrachloride play a role in this process?

A10: Hafnium and zirconium naturally occur together and exhibit very similar chemical properties, making their separation challenging yet crucial for nuclear applications. Hafnium possesses a high neutron capture cross-section, making it unsuitable for nuclear reactors where neutron transparency is essential. Zirconium, conversely, has a low neutron capture cross-section and excellent corrosion resistance, making it ideal for nuclear reactor components. Therefore, separating these two elements is critical for producing reactor-grade zirconium.

- Extractive Distillation: This method utilizes a molten salt mixture, typically NaCl-KCl, as a solvent to preferentially absorb ZrCl4, allowing for the separation of HfCl4 [, , ]. This technique is considered environmentally benign due to its relatively low operating temperatures and pressure [].

- Selective Reduction: This approach exploits the subtle differences in the stability of lower valence hafnium and zirconium chlorides []. Aluminum reduction of mixed tetrachlorides at specific temperatures (300-400°C) yields less volatile lower zirconium chlorides while leaving hafnium tetrachloride largely unchanged, thereby enabling separation [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

amino]phenyl]azo]-5-nitro-](/img/structure/B85307.png)

![Thieno[2,3-b]thiophene-2-carboxylic acid](/img/structure/B85327.png)